rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis
Description
rac-(2R,4R)-2-Ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is a chiral piperidine derivative characterized by its stereochemistry (cis configuration at the 2R and 4R positions) and functional groups. The ethyl substituent at position 2 and the trifluoromethyl (-CF₃) group at position 4 impart distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to hydroxyl-containing analogs (e.g., rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride) .
Properties
Molecular Formula |
C8H15ClF3N |
|---|---|
Molecular Weight |
217.66 g/mol |
IUPAC Name |
(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14F3N.ClH/c1-2-7-5-6(3-4-12-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
UGPXEIZDHSQBQB-ZJLYAJKPSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl |
Canonical SMILES |
CCC1CC(CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related piperidine derivatives with trifluoromethyl, hydroxyl, or alkyl substituents (Table 1). Key differences include substituent positions, stereochemistry, and functional group effects.
Table 1: Comparison of rac-(2R,4R)-2-Ethyl-4-(trifluoromethyl)piperidine Hydrochloride, cis with Analogous Compounds
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features | Similarity Score* |
|---|---|---|---|---|---|
| rac-(2R,4R)-2-Ethyl-4-(trifluoromethyl)piperidine HCl, cis | C₈H₁₅ClF₃N | 229.66 | -C₂H₅ (2R), -CF₃ (4R) | High lipophilicity, cis stereochemistry | N/A |
| Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol HCl (1951444-38-4) | C₇H₁₃ClF₃NO | 243.64 | -CH₃ (4), -CF₃ (3), -OH (3) | Hydroxyl group enhances polarity | 0.93 |
| 4-(Trifluoromethyl)piperidin-4-ol HCl (1193389-14-8) | C₆H₁₁ClF₃NO | 217.61 | -CF₃ (4), -OH (4) | Synergistic electron-withdrawing effects | 0.82 |
| Migalastat Hydrochloride (75172-81-5) | C₆H₁₃NO₄·HCl | 199.63 | -OH (3,4,5), -CH₂OH (2) | Therapeutic use in Fabry disease | N/A |
*Similarity scores from reflect structural overlap with the target compound.
Therapeutic and Industrial Relevance
- The target compound’s trifluoromethyl group could be leveraged for similar applications, such as protease or kinase inhibition .
- Synthetic Challenges: The synthesis of cis-configured trifluoromethyl piperidines requires precise stereocontrol, as seen in rare analogs like (3S,4S)-3-piperidinol derivatives .
Biological Activity
The compound rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis, is a derivative of piperidine characterized by the presence of a trifluoromethyl group and an ethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : CHClFN
- Molecular Weight : 215.64 g/mol
- CAS Number : 2740591-65-3
The biological activity of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride is largely attributed to its interactions at the molecular level. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Cholinesterase Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. For instance, related compounds demonstrated IC values in the low micromolar range against these enzymes .
- Antioxidant Properties : The ability to scavenge free radicals has been observed in several analogs, indicating potential use in oxidative stress-related conditions .
Study 1: Inhibition of Cholinesterases
A study evaluated several derivatives of trifluoromethyl-substituted piperidines for their inhibitory effects on cholinesterases. The results indicated that rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride exhibited significant inhibition of AChE with an IC value comparable to known inhibitors .
| Compound | AChE IC (μM) | BChE IC (μM) |
|---|---|---|
| rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride | 10.4 | 9.9 |
| Control (Donepezil) | 0.1 | 0.5 |
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound and its analogs possess notable antioxidant activity, which was assessed using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride | 78% |
| Control (Ascorbic Acid) | 95% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis, and how does reaction condition variability impact yield and stereochemical purity?
- Methodological Answer : The compound is typically synthesized via reduction of a ketone precursor (e.g., using NaBH₄ or LiAlH₄ in THF at controlled temperatures) followed by HCl salt formation. Key factors include solvent polarity, temperature (−20°C to 25°C), and stoichiometry of reducing agents. For example, LiAlH₄ provides higher stereochemical fidelity but requires anhydrous conditions, whereas NaBH₄ is milder but may necessitate iterative purification . Comparative studies show yields ranging from 65% (NaBH₄) to 85% (LiAlH₄) under optimized conditions. Post-reduction chiral HPLC or enzymatic resolution is recommended to isolate the cis isomer .
Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, chiral HPLC (using columns like Chiralpak® IA/IB) with polarimetric detection can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing cis and trans configurations. For example, NOE correlations between the 2-ethyl and 4-trifluoromethyl groups confirm the cis arrangement .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs) and metabolic stability. Computational modeling (e.g., DFT calculations) reveals its electron-withdrawing effects, which polarize the piperidine ring and influence pKa (predicted pKa ~8.2 vs. ~9.5 for non-fluorinated analogs). These properties are critical for membrane permeability in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data, such as varying IC₅₀ values against CDK7 in different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, cell lysate vs. recombinant enzyme). A standardized protocol is recommended:
- Use recombinant CDK7/cyclin H/MAT1 complex at 1 mM ATP.
- Compare inhibition in cell-free (IC₅₀ ~50 nM) vs. cellular (IC₅₀ ~200 nM) assays to account for membrane permeability differences.
- Validate with orthogonal methods (e.g., thermal shift assays or CRISPR-Cas9 knockdown controls) .
Q. What strategies are effective for improving the compound’s enantiomeric excess (ee) during synthesis, and how do impurities affect biological activity?
- Methodological Answer : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) achieves >98% ee. Impurities >2% in the trans isomer reduce CDK7 inhibition by 40%, as shown in kinetic studies. Advanced purification via simulated moving bed (SMB) chromatography is recommended for scale-up .
Q. How does the compound interact with non-target receptors (e.g., sigma-1 or 5-HT₃), and what structural modifications can enhance selectivity?
- Methodological Answer : Molecular docking studies suggest the ethyl group at C2 sterically hinders sigma-1 binding (Ki >10 µM vs. 0.5 µM for CDK7). To improve selectivity, introduce bulkier substituents (e.g., isopropyl) at C2 or replace the piperidine ring with a morpholine scaffold. Radioligand binding assays (using ³H-ifenprodil for sigma-1) are critical for validation .
Theoretical Frameworks for Experimental Design
- Guiding Principle : Link mechanistic studies to kinase inhibition theories (e.g., competitive vs. allosteric binding). Use molecular dynamics simulations to map binding kinetics .
- Contradiction Analysis : Apply the "three pillars" framework: (1) Validate assay conditions, (2) Cross-reference with structural analogs, (3) Use orthogonal validation (e.g., CRISPR off-target screens) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
